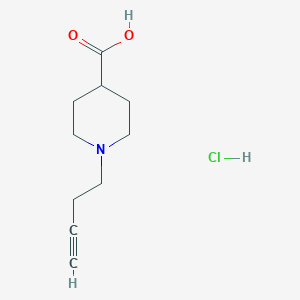
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide, also known as MNSC, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential in the treatment of cancer and other diseases. In
Mecanismo De Acción
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide inhibits the activity of HDAC by binding to the enzyme and preventing it from deacetylating histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. The specific mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still under investigation, but it is believed to involve the induction of oxidative stress and the activation of signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on gene expression and cell function. However, one limitation of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide. Another area of research is the investigation of the potential therapeutic applications of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the mechanism of action of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide is still not fully understood, and further research is needed to elucidate the specific pathways involved in its activity.
Métodos De Síntesis
The synthesis of 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide involves a series of chemical reactions. The starting material is 2-naphthoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylsulfonyl-2-aminoethanol to form the corresponding amide. Finally, the amide is reacted with 2-methylpropanoyl chloride to form 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been widely used in scientific research as a small molecule inhibitor. It has been shown to have potential in the treatment of cancer, particularly in the inhibition of the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. Inhibition of HDAC activity by 3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
3-(2-methylpropanoylamino)-N-methylsulfonylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10(2)15(19)17-14-9-12-7-5-4-6-11(12)8-13(14)16(20)18-23(3,21)22/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRMOMGABJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)





![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)



